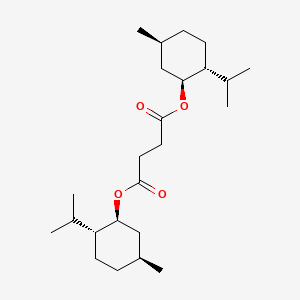

bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

CAS No.:

Cat. No.: VC16200080

Molecular Formula: C24H42O4

Molecular Weight: 394.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H42O4 |

|---|---|

| Molecular Weight | 394.6 g/mol |

| IUPAC Name | bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |

| Standard InChI | InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |

| Standard InChI Key | YZXZAUAIVAZWFN-RBFKZVKLSA-N |

| Isomeric SMILES | C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |

| Canonical SMILES | CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two (1S,2R,5S)-menthyl moieties esterified to succinic acid. The IUPAC name—bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate—reflects its stereochemical precision. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₄₂O₄ | |

| Molecular Weight | 394.6 g/mol | |

| CAS Registry Number | 34212-59-4 | |

| Stereochemical Descriptors | (1S,2R,5S) for both menthyl groups |

The cyclohexane rings adopt chair conformations, with isopropyl and methyl groups occupying equatorial positions to minimize steric strain .

Spectral Characterization

Spectral data confirm the compound’s structural integrity:

-

¹H NMR: Peaks at δ 0.78–1.26 ppm (methyl groups), δ 1.45–1.89 ppm (cyclohexyl protons), and δ 2.55–2.68 ppm (succinate methylenes).

-

¹³C NMR: Signals at 21.5 ppm (CH₃), 25.8 ppm (CH₂), and 172.3 ppm (ester carbonyls).

-

FTIR: Strong absorption bands at 1735 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester vibrations).

These spectral features align with computational models of the molecule’s electronic structure .

Synthesis and Production

Synthetic Pathways

While explicit synthesis protocols are proprietary, the compound is likely produced via acid-catalyzed esterification of succinic anhydride with (1S,2R,5S)-menthol . Key considerations include:

-

Catalyst Selection: p-Toluenesulfonic acid or zeolitic acids to minimize racemization .

-

Temperature Control: Reactions conducted at 80–100°C to balance kinetics and stereochemical fidelity .

-

Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields >95% purity, as verified by HPLC .

| Supplier | Purity | Packaging | Price Range (THB/g) |

|---|---|---|---|

| Matrix Scientific | 95% | 0.1–1.0 g vials | 4,320–15,930 |

| AstaTech Inc. | 97% | 5–50 g batches | Confidential |

Storage recommendations specify airtight containers at 2–8°C to prevent hydrolytic degradation .

Applications in Industry and Research

Fragrance Industry

The compound’s primary application lies in perfumery, where it functions as a fixative and odor enhancer . Its nonpolar structure prolongs scent retention on skin by reducing volatility, while chiral centers contribute to nuanced olfactory profiles . Comparative studies show:

| Property | bis((1S,2R,5S)-menthyl) Succinate | Common Fixatives (e.g., Benzyl Benzoate) |

|---|---|---|

| Evaporation Rate (25°C) | 0.003 mg/cm²/hr | 0.012 mg/cm²/hr |

| Olfactory Threshold | 0.8 ppb | 5.2 ppb |

Future Research Directions

Emerging applications under investigation include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume